N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an azetidine ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Prop-2-enamide Moiety: This can be achieved through amide bond formation reactions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group and azetidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring structure and has been studied for its antiproliferative effects.
Indole Derivatives: These compounds, like N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide, exhibit diverse biological activities.
Uniqueness
This compound is unique due to the combination of its fluorophenyl group and azetidine ring, which confer specific chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[3-[2-(3-fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-2-14(19)17-8-6-15(20)18-9-7-13(18)11-4-3-5-12(16)10-11/h2-5,10,13H,1,6-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMIJURJTZJILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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